![molecular formula C13H19BrN2O3S B248465 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine](/img/structure/B248465.png)
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine, also known as BRL-15572, is a small molecule compound that has been studied for its potential therapeutic properties.
Mechanism of Action
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. The sigma-1 receptor has been implicated in a variety of diseases, including neurodegenerative disorders and addiction. By blocking the sigma-1 receptor, 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine may modulate these disease processes.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects. 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has also been shown to have anti-inflammatory effects in vitro, which may have implications for its potential therapeutic use in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has several advantages for laboratory experiments. It is a small molecule compound, which makes it easy to work with and administer to animals. It is also selective for the sigma-1 receptor, which reduces the likelihood of off-target effects. However, one limitation is that 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine. One potential direction is to investigate its potential therapeutic use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of drug addiction, particularly in combination with other pharmacotherapies. Additionally, further studies are needed to elucidate the biochemical and physiological effects of 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine and its mechanism of action.
Synthesis Methods
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine can be synthesized using a two-step process. The first step involves the reaction of 5-bromo-2-methoxybenzylamine with methylsulfonyl chloride to form 5-bromo-2-methoxybenzyl methylsulfone. The second step involves the reaction of 5-bromo-2-methoxybenzyl methylsulfone with piperazine to form 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has been studied for its potential therapeutic properties in a variety of diseases, including anxiety, depression, and drug addiction. In preclinical studies, 1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine has been shown to reduce anxiety-like behavior in rodents and decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
properties
Product Name |
1-(5-Bromo-2-methoxybenzyl)-4-(methylsulfonyl)piperazine |
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Molecular Formula |
C13H19BrN2O3S |
Molecular Weight |
363.27 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C13H19BrN2O3S/c1-19-13-4-3-12(14)9-11(13)10-15-5-7-16(8-6-15)20(2,17)18/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
VNTZMLCXAMZLSZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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